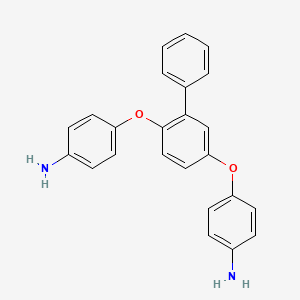

1,4-Bis(4-aminophenoxy)-2-phenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLKLYWXKMAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072970 | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94148-67-1 | |

| Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Contextual Significance of Aromatic Diamines in High Performance Polymer Systems

Aromatic diamines are a cornerstone in the synthesis of high-performance polymers, particularly polyimides and polyamides. researchgate.netzeusinc.com Their defining feature is the presence of two amine functional groups attached to a rigid aromatic structure. researchgate.net This molecular architecture is instrumental in imparting several desirable characteristics to the resulting polymers.

The aromatic rings contribute to the thermal stability and mechanical strength of the polymer backbone, while the amine groups serve as reactive sites for polymerization, typically with dianhydrides or dicarboxylic acids. researchgate.netazom.com The incorporation of these rigid structures leads to polymers with high glass transition temperatures (Tg), enabling them to maintain their structural integrity and performance at elevated temperatures. researchgate.net Furthermore, the strong intermolecular interactions and chain packing facilitated by the aromatic moieties result in polymers with excellent tensile strength and modulus. researchgate.netjchemrev.com

The versatility of aromatic diamines lies in the ability to modify their core structure to fine-tune the properties of the final polymer. vt.edu By introducing different substituent groups or altering the linkages between the aromatic rings, researchers can manipulate properties such as solubility, processability, and dielectric constant. jchemrev.comvt.edu For instance, the incorporation of flexible ether linkages can enhance solubility and processability without significantly compromising thermal stability. nih.gov This adaptability makes aromatic diamines indispensable tools for designing polymers for a wide array of applications, from aerospace components to microelectronics. zeusinc.comazom.com

The Role of 1,4 Bis 4 Aminophenoxy 2 Phenylbenzene As a Key Monomer in Advanced Materials Research

1,4-Bis(4-aminophenoxy)-2-phenylbenzene stands out as a key monomer in the development of advanced polymer systems. Its unique structure, featuring a central phenyl ring with two flanking phenoxy groups terminated by amine functionalities, provides a specific combination of rigidity and flexibility. This balance is crucial for creating high-performance polymers that are not only robust but also processable.

The synthesis of this diamine is a critical first step in its utilization. One documented method involves the reaction of 4-fluoro-3-phenyl nitrobenzene (B124822) as a starting material. researchgate.net Once synthesized, this compound serves as a monomer in polycondensation reactions. For example, it can be reacted with various aromatic dianhydrides in a two-step process to produce polyimides. This process involves an initial ring-opening polymerization to form a soluble poly(amic acid), which is then chemically or thermally cyclized to the final, stable polyimide. researchgate.net

The incorporation of the 2-phenylphenoxy group is a key structural feature. Research has shown that the presence of such pendant phenyl groups can improve the solubility of the resulting polyimides without significantly sacrificing their high thermal stability. researchgate.net This enhanced solubility is a significant advantage, as it allows for easier processing and fabrication of the polymers into films and other forms.

The properties of polymers derived from this compound are a direct result of its molecular structure. Polyimides synthesized from this diamine exhibit high glass transition temperatures, typically in the range of 221–254°C, and are generally amorphous in nature. researchgate.net These characteristics are indicative of materials with excellent thermal stability and a lack of long-range ordered structures.

Below is a data table summarizing the glass transition temperatures (Tg) of polyimides synthesized from this compound with different dianhydrides.

| Dianhydride Co-monomer | Glass Transition Temperature (Tg) |

| Pyromellitic dianhydride (PMDA) | 254°C |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 246°C |

| 3,3′,4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | 231°C |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 221°C |

This data is based on research findings for polyimides derived from this compound. researchgate.net

An Overview of Research Trajectories and Academic Significance

Multi-Step Synthetic Pathways for Diamine Precursors

The synthesis of this compound generally proceeds through a two-step process. The initial step involves the formation of a dinitro intermediate, 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene, via a nucleophilic aromatic substitution reaction. This is followed by the catalytic reduction of the dinitro compound to the target diamine monomer.

The formation of the ether linkages in the precursor molecule is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a diol with an activated nitro-substituted aromatic halide. In the case of this compound, the synthesis would commence with 2-phenylhydroquinone and an excess of a p-halonitrobenzene, typically p-nitrochlorobenzene or p-nitrofluorobenzene, in the presence of a base.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), to facilitate the dissolution of the reactants and promote the reaction rate. The choice of base is crucial for the deprotonation of the hydroxyl groups of the hydroquinone, thereby forming a more potent nucleophile. Common bases used for this purpose include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). The reaction mixture is typically heated to elevated temperatures to ensure complete conversion.

A similar reaction for the synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl (B85200) involves the reaction of biphenol with p-nitrochlorobenzene. This reaction is conducted under a nitrogen atmosphere with a salt-forming agent in a strong-polarity aprotic solvent at temperatures between 130-140°C for 3-5 hours. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Product |

| 2-Phenylhydroquinone | p-Nitrochlorobenzene | DMF | K2CO3 | 130-150 | 3-5 | 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene |

| Biphenol | p-Nitrochlorobenzene | DMAc | K2CO3 | 130-140 | 3-5 | 4,4'-Bis(4-nitrophenoxy)biphenyl |

This table presents a proposed reaction condition for 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene based on analogous reactions.

The second step in the synthesis of this compound is the reduction of the nitro groups of the intermediate, 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene, to amine functionalities. Catalytic hydrogenation is the most widely employed method for this transformation due to its high efficiency and the clean nature of the products.

This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. rasayanjournal.co.in The reaction is performed in a suitable solvent, often an alcohol like ethanol (B145695) or methanol, under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are critical parameters that can influence the rate and selectivity of the reduction. For instance, the synthesis of 4,4'-bis(4-aminophenoxy)biphenyl from its dinitro precursor utilizes a Pd/C catalyst in an alcohol solvent at 60-70°C for 3-4 hours, achieving a yield of 85%. nih.gov Another approach for a similar compound involves a composite catalyst system of an organic amine and nickel for hydrogenation nitroreduction, which is reported to prevent the formation of azo byproducts. nih.gov

| Dinitro Compound | Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) | Time (h) | Product |

| 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene | 5% Pd/C | Ethanol | 10-20 | 40-70 | 5-8 | This compound |

| 4,4'-Bis(4-nitrophenoxy)biphenyl | Pd/C | Alcohol | Not specified | 60-70 | 3-4 | 4,4'-Bis(4-aminophenoxy)biphenyl |

| 4,4'-Bis(4-nitrophenoxy)biphenyl | Organic Amine/Ni | Ester Organic Solvent | 10-20 | 40-70 | 5-8 | 4,4'-Bis(4-aminophenoxy)biphenyl |

This table presents a proposed reaction condition for the reduction of 1,4-Bis(4-nitrophenoxy)-2-phenylbenzene based on analogous reactions.

Optimization of Reaction Conditions and Yield for Enhanced Synthesis Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the nucleophilic substitution and the catalytic reduction steps. A significant improvement in yield was observed in a related synthesis when potassium carbonate was used as the base in the first step. researchgate.net

For the nucleophilic aromatic substitution, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The use of a stronger, non-nucleophilic base can enhance the deprotonation of the phenol, leading to a faster reaction. However, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition of the product.

In the catalytic reduction step, the catalyst type and loading, hydrogen pressure, temperature, and solvent all play crucial roles. The activity and selectivity of the catalyst are paramount. For example, while Pd/C is highly effective, other catalysts like platinum on carbon (Pt/C) or Raney nickel may offer advantages in specific cases. rasayanjournal.co.ingoogle.com Optimizing the hydrogen pressure and temperature is a balancing act; higher pressure and temperature can increase the reaction rate but may also lead to over-reduction or other side reactions. The choice of solvent can also affect the solubility of the reactants and the activity of the catalyst.

Advanced Purification Protocols for Monomer Purity and Reactivity

The purity of the final this compound monomer is of utmost importance for its subsequent polymerization. Impurities can act as chain terminators or create defects in the polymer structure, leading to inferior material properties. Therefore, rigorous purification protocols are essential.

After the synthesis, the crude product is typically isolated by filtration and washed with appropriate solvents to remove most of the unreacted starting materials and byproducts. The primary method for the purification of aromatic diamines like the target compound is recrystallization. This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent system is one in which the diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For highly pure monomer required for specialized applications, column chromatography may be employed. This technique separates compounds based on their differential adsorption onto a stationary phase. Silica gel is a common stationary phase for the purification of aromatic compounds. The choice of the eluent (mobile phase) is critical for achieving good separation.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Polycondensation Mechanisms and Methodologies

Polycondensation with this compound is versatile, allowing for the synthesis of various polymer architectures through distinct mechanisms. The primary methods involve two-step polycondensation for polyimides and direct polycondensation for polyamides.

Two-Step Polycondensation for Polyimide Synthesis (Poly(amic acid) Intermediate Route)

The most prevalent method for synthesizing polyimides from this compound involves a two-step polycondensation process. ossila.comossila.com This route is widely adopted due to its ability to yield high molecular weight polymers and allows for processing of the polymer in its soluble precursor stage.

The first step is the polyaddition reaction between the diamine and a dianhydride at low temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This reaction forms a high molecular weight poly(amic acid) intermediate. The presence of the flexible ether linkages in the diamine monomer enhances its reactivity and the solubility of the resulting poly(amic acid).

The second step is the conversion of the poly(amic acid) to the final polyimide through a process called imidization. This can be achieved through two primary methods:

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically between 200-350°C). This process involves the intramolecular cyclodehydration of the amic acid units to form the imide rings, with the elimination of water.

Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), at lower temperatures (often at or slightly above room temperature). ntu.edu.tw This can be advantageous for producing polyimides that may be sensitive to high temperatures.

The choice of dianhydride monomer significantly influences the properties of the resulting polyimide. Common dianhydrides used in conjunction with this compound include pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Direct Polycondensation for Polyamide Synthesis

Aromatic polyamides, or aramids, can be synthesized from this compound via direct polycondensation with aromatic dicarboxylic acids. mdpi.com This method circumvents the need for the isolation of a prepolymer intermediate.

A common and effective direct polycondensation technique is the Yamazaki-Higashi phosphorylation reaction. capes.gov.br In this method, the diamine and a dicarboxylic acid are reacted in a polar aprotic solvent like NMP, in the presence of a condensing agent system, typically a combination of triphenyl phosphite (B83602) and pyridine. capes.gov.brresearchgate.net This in-situ activation of the carboxylic acid groups facilitates the formation of amide linkages at moderate temperatures (around 100-120°C). The reaction proceeds with the formation of triphenyl phosphate (B84403) and pyridinium (B92312) salts as byproducts.

The flexibility imparted by the ether linkages in this compound often leads to enhanced solubility of the resulting polyamides in organic solvents, a significant advantage for processing. mdpi.com

Major Polymer Classes Derived from the Monomer

The unique chemical structure of this compound makes it a valuable building block for several classes of high-performance aromatic polymers.

Aromatic Polyimides

Aromatic polyimides are the most prominent class of polymers synthesized from this compound. ossila.comossila.com These materials are renowned for their exceptional thermal stability, excellent mechanical properties, and good dielectric performance. ossila.comossila.com The incorporation of the bent and non-coplanar structure of the diamine monomer can disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid polyimides. capes.gov.br This enhanced processability allows for the formation of thin films and coatings.

The properties of these polyimides can be tailored by the selection of the dianhydride comonomer. For instance, using fluorinated dianhydrides like 6FDA can lead to polyimides with lower dielectric constants and improved optical transparency. ossila.com

Table 1: Illustrative Properties of Polyimides Derived from this compound

| Dianhydride | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Tensile Strength | Elongation at Break |

|---|---|---|---|---|

| PMDA | 280-320°C | >500°C | 100-150 MPa | 5-10% |

| BTDA | 260-300°C | >500°C | 90-130 MPa | 5-15% |

| 6FDA | 240-280°C | >480°C | 80-120 MPa | 10-20% |

Note: These are representative value ranges and can vary based on specific synthesis and processing conditions.

Aromatic Polyamides (Aramids)

The reaction of this compound with various aromatic dicarboxylic acids yields a series of aromatic polyamides (aramids). mdpi.com These polymers are characterized by their high thermal stability, good mechanical strength, and, often, enhanced solubility in polar aprotic solvents due to the flexible ether linkages and the pendant phenyl group which disrupt the strong interchain hydrogen bonding typical of traditional aramids. mdpi.comcapes.gov.br

The solubility of these aramids allows for their solution casting into flexible and tough films. capes.gov.br The thermal properties, such as the glass transition temperature and thermal decomposition temperature, are influenced by the structure of the dicarboxylic acid used in the polymerization. capes.gov.br For example, the use of dicarboxylic acids with bulky side groups can further enhance the solubility of the resulting polyamides.

Table 2: Properties of Polyamides from this compound and Various Dicarboxylic Acids

| Dicarboxylic Acid | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C, in N2) |

|---|---|---|---|

| Isophthalic acid | 0.8 - 1.2 | 210 - 240 | 450 - 470 |

| Terephthalic acid | 0.9 - 1.5 | 230 - 260 | 460 - 480 |

| 4,4'-Oxydibenzoic acid | 0.7 - 1.1 | 200 - 230 | 440 - 460 |

Note: These are representative value ranges and can vary based on specific synthesis and processing conditions.

Poly(ether-imides)

Poly(ether-imides) (PEIs) are a subclass of polyimides that contain ether linkages in their backbone, in addition to the imide functionality. When this compound is used in the synthesis of polyimides, the resulting polymers are inherently poly(ether-imides) due to the ether bonds present in the diamine monomer. capes.gov.br

These polymers combine the high thermal stability of polyimides with the enhanced processability and flexibility imparted by the ether linkages. The presence of ether groups can also lead to a lower dielectric constant compared to all-aromatic polyimides without such linkages, making them suitable for applications in microelectronics. The general properties of these materials fall within the scope of the aromatic polyimides discussed previously, with the ether linkages being a key structural feature that defines their specific characteristics.

Aramid Copolymers and Their Structural Variations

The incorporation of this compound, often referred to in broader literature concerning related structures like 1,4-bis(4-aminophenoxy)benzene (PBAB), into aramid backbones is a key strategy for enhancing polymer processability without compromising thermal and mechanical properties. Traditional aramids are known for their rigidity and strong intermolecular hydrogen bonds, which limit their solubility in organic solvents. Introducing flexible ether linkages, such as those in PBAB, into the polymer chain increases solubility and allows for polymerization in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.comresearchgate.net

A notable example involves the synthesis of an aramid copolymer using 1,4-bis(4-aminophenoxy)benzene (PBAB), p-phenylenediamine (B122844) (PPD), and terephthaloyl chloride (TPC). mdpi.comresearchgate.net This copolymerization results in a high-molecular-weight aramid, designated as PBAB-aramid, that is soluble in organic solvents. mdpi.com The presence of the PBAB monomer imparts flexibility to the polymer chain, facilitating the production of thin, transparent films. mdpi.comnih.gov

The structural variation between aramids synthesized with different isomers, such as 1,3-bis(4-aminophenoxy)benzene (B160649) (MBAB) versus 1,4-bis(4-aminophenoxy)benzene (PBAB), demonstrates a clear structure-property relationship. The PBAB-aramid, with its more linear and rigid molecular structure compared to the coiled structure of MBAB-aramid, exhibits a denser network of intermolecular hydrogen bonds. mdpi.comresearchgate.net This leads to superior thermal stability and mechanical strength. mdpi.comnih.gov For instance, PBAB-aramid films have shown higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their MBAB counterparts. mdpi.comnih.gov

These structural modifications allow for the development of high-performance aramid materials suitable for applications beyond traditional fibers, including thin films, membranes, and functional coatings for the aerospace and defense industries. mdpi.comresearchgate.netnih.gov

Influence of Co-monomer Selection (e.g., Dianhydrides, Diacid Chlorides) on Polymerization and Properties

The properties of polymers derived from this compound are significantly influenced by the choice of co-monomer, particularly diacid chlorides for polyamides (aramids) and dianhydrides for polyimides.

Diacid Chlorides: In the synthesis of aramids, aromatic diacid chlorides like terephthaloyl chloride (TPC) are commonly used. mdpi.comresearchgate.net The reaction is a low-temperature solution polycondensation. The selection of the diacid chloride affects the polymer's rigidity, solubility, and thermal characteristics. The combination of the flexible diamine with a rigid diacid chloride like TPC creates a polymer that balances processability with high performance. mdpi.com The resulting PBAB-aramid, for example, achieves a high molecular weight (exceeding 150 kDa) and can be processed into thin, strong, and thermally stable films from organic solvent solutions. mdpi.comnih.gov The properties of these aramids can be tailored by adjusting the ratio of the flexible diamine to other more rigid diamines like p-phenylenediamine (PPD) in the copolymer structure. mdpi.com

Dianhydrides: For the synthesis of polyimides, this compound and its analogs are reacted with various aromatic tetracarboxylic dianhydrides. researchgate.netresearchgate.net This is typically a two-stage process involving the formation of a poly(amic acid) intermediate in a polar solvent, followed by thermal or chemical cyclodehydration to the final polyimide. researchgate.net

The choice of dianhydride has a profound impact on the final properties of the polyimide:

Solubility: The incorporation of bulky substituents or flexible linkages in the dianhydride can enhance the solubility of the resulting polyimide. For example, polyimides derived from 4,4'-hexafluoroisopropylidenebisphthalic anhydride (6FDA) tend to have better solubility compared to those made with more rigid dianhydrides. researchgate.net

Thermal Properties: The rigidity of the dianhydride structure directly influences the glass transition temperature (Tg) of the polyimide. More rigid dianhydrides generally lead to higher Tg values. researchgate.netresearchgate.net

Mechanical Properties: The mechanical strength and flexibility of polyimide films are also dependent on the dianhydride used. Tensile strength and elongation at break can be optimized by selecting the appropriate dianhydride co-monomer. researchgate.net

The strategic selection of co-monomers is therefore a critical tool for designing polymers with a specific portfolio of properties, such as high thermal stability, good mechanical strength, and improved processability. researchgate.netresearchgate.net

Table 1: Properties of Aramid Copolymers Based on Bis(4-aminophenoxy)benzene Monomers

| Polymer | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (Tonset) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Average Molecular Weight (kDa) |

| PBAB-aramid | 292.7 mdpi.comnih.gov | 465.5 mdpi.comnih.gov | 113.5 mdpi.comnih.gov | 58.4 mdpi.comnih.gov | >150 mdpi.comnih.gov |

| MBAB-aramid | 270.1 mdpi.comnih.gov | 449.6 mdpi.comnih.gov | 107.1 mdpi.comnih.gov | 50.7 mdpi.comnih.gov | >150 mdpi.comnih.gov |

Data sourced from studies on 1,4-bis(4-aminophenoxy)benzene (PBAB) and its isomer 1,3-bis(4-aminophenoxy)benzene (MBAB).

Strategies for Molecular Weight Control and Polymer Architecture Design

Controlling the molecular weight and architecture of polymers derived from this compound is essential for tailoring their final properties. Several strategies can be employed during polymerization to achieve this control.

Molecular Weight Control: The molecular weight of polymers is a critical factor influencing their mechanical properties, viscosity, and processability. In step-growth polymerizations, such as those used to create aramids and polyimides, several methods can be used to control molecular weight:

Stoichiometry: The most fundamental method for controlling molecular weight in step-growth polymerization is to precisely control the stoichiometry of the monomers. A slight excess of one monomer will limit the final molecular weight of the polymer chains.

End-capping: The introduction of a monofunctional reagent, or "end-capper," can be used to terminate chain growth. The amount of the end-capping agent added to the reaction mixture determines the final average molecular weight. Adding the end-capper at different times during the polymerization can also influence the molecular weight distribution.

Reaction Time and Temperature: In many polymerization reactions, higher monomer conversion, which is often achieved with longer reaction times, leads to higher molecular weight. Temperature can affect reaction rates and side reactions, which in turn can influence the final molecular weight. For instance, the polymerization of PBAB-aramid involves a low-temperature step followed by an elevation of temperature to drive the reaction to completion and achieve high molecular weight. mdpi.comresearchgate.net

Copolymerization: As discussed previously, incorporating different co-monomers (such as the ratio of PBAB to PPD) allows for the creation of random or block copolymers. mdpi.com This strategy is fundamental to tuning properties by altering the sequence and type of monomer units along the polymer backbone.

Branched and Hyperbranched Polymers: The use of multifunctional monomers can lead to the formation of branched or hyperbranched structures. While this compound is a linear (A2 type) monomer, the inclusion of a small amount of an ABn (where n≥2) type monomer can introduce branching points, altering the polymer's solubility and viscosity.

Cross-linking: Introducing cross-linking agents or using monomers with reactive side groups can create a network structure. This significantly changes the polymer's properties, typically increasing its modulus and solvent resistance while reducing its solubility and processability.

These strategies provide a robust toolbox for the rational design of polymers based on this compound, enabling the creation of materials optimized for specific, demanding applications.

Structure Property Relationships in Polymers Derived from 1,4 Bis 4 Aminophenoxy 2 Phenylbenzene

Impact of Monomer Rigidity and Flexible Ether Linkages on Polymer Chain Conformation

The conformation of a polymer chain, which describes the spatial arrangement of its atoms, is fundamentally dictated by the structure of its constituent monomers. In polymers derived from 1,4-Bis(4-aminophenoxy)-2-phenylbenzene, a distinct balance between rigidity and flexibility is achieved. The central phenyl-substituted benzene (B151609) ring introduces a significant degree of rigidity and steric hindrance. This rigidity contributes to high thermal stability and mechanical strength in the resulting polymers.

Correlation Between Aromatic Structure of the Monomer and Derived Polymer Solubility and Processability

The solubility and processability of polymers are critical for their practical application. The aromatic nature of this compound plays a dual role in this context. While the high aromatic content contributes to thermal stability, it can also lead to strong intermolecular attractions and chain stiffness, often resulting in poor solubility.

However, the specific architecture of this monomer helps to mitigate these issues. The presence of flexible ether linkages and the non-linear, bulky nature of the 2-phenyl substituent disrupt the regularity of the polymer chain and hinder efficient packing. researchgate.net This disruption reduces the intermolecular forces that typically cause insolubility in aromatic polymers. Consequently, polymers synthesized from this diamine, such as certain polyamides and polyimides, often exhibit enhanced solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.netresearchgate.net This improved solubility is essential for solution-based processing techniques like solution casting, which is used to produce thin, transparent, and flexible films. mdpi.comresearchgate.net Research on related aromatic polyamides has shown that the introduction of bulky side groups or flexible linkages is a reliable strategy for synthesizing soluble, high-performance polymers. researchgate.net

Influence of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) on Mechanical and Thermal Behavior

The mechanical and thermal properties of polymers derived from this compound are heavily influenced by intermolecular forces, primarily hydrogen bonding and π-π stacking. When this diamine is polymerized with dicarboxylic acids or their derivatives to form polyamides, the resulting amide linkages (-CO-NH-) act as sites for strong hydrogen bonds between adjacent polymer chains.

Studies on aramid copolymers have demonstrated a direct correlation between the linearity of the polymer structure, the density of intermolecular hydrogen bonding, and the material's properties. mdpi.comnih.gov For instance, a more linear polymer chain allows for more effective hydrogen bonding and π-π stacking, leading to higher glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.comnih.gov The interplay of these non-covalent interactions is a critical factor in developing ultra-strong and thermally resistant materials for demanding applications. mdpi.comresearchgate.net

| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Tonset) | Tensile Strength | Elongation at Break |

|---|---|---|---|---|

| MBAB-aramid | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% |

| PBAB-aramid** | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% |

Amorphous and Semicrystalline Morphologies in Relation to Polymer Performance

Polymers can exist in amorphous or semicrystalline states, which profoundly affects their properties. xometry.com Amorphous polymers have a disordered, random chain structure, while semicrystalline polymers feature regions of ordered, crystalline lamellae interspersed with amorphous domains. nih.govimpactplastics.co

Polymers derived from structurally complex monomers like this compound, with its bulky side group and non-linear ether linkages, generally tend to be amorphous. researchgate.net The irregularity in the polymer chain structure prevents the chains from packing into ordered, crystalline lattices. This amorphous nature is often advantageous, leading to materials with good transparency, dimensional stability, and impact resistance. researchgate.netstarplastics.com Amorphous polymers soften over a range of temperatures (the glass transition temperature) rather than having a sharp melting point. xometry.com

In contrast, semicrystalline polymers are typically more rigid, with better wear and chemical resistance, but often lower impact strength. xometry.comimpactplastics.co The degree of crystallinity can be controlled to fine-tune mechanical properties. xometry.com For polymers based on this specific diamine, the amorphous morphology contributes to their ability to form tough, flexible, and transparent films from solution, making them suitable for applications in electronics and aerospace where these properties are highly valued. researchgate.netresearchgate.net

| Property | Amorphous Polymers | Semicrystalline Polymers |

|---|---|---|

| Molecular Structure | Random, entangled chains | Ordered crystalline regions and amorphous regions |

| Melting Behavior | Soften gradually (Tg) | Sharp melting point (Tm) |

| Rigidity | Generally less rigid | Generally more rigid and strong |

| Impact Resistance | Good | Poor |

| Wear Resistance | Poor | Good |

| Transparency | Typically transparent | Typically opaque |

Tailoring Polymer Properties through Substituent Effects and Copolymerization

A powerful strategy for fine-tuning the properties of polymers is through the modification of the monomer structure with various substituents or by copolymerization. Introducing bulky substituents onto the polymer backbone is a common method to enhance solubility and processability by disrupting chain packing. For example, attaching groups like tert-butyl or trifluoromethyl to the monomer can increase the free volume between polymer chains, leading to better solubility without significantly compromising thermal stability. researchgate.netresearchgate.net

Copolymerization, the process of polymerizing two or more different monomers, offers another versatile approach to property modification. rsc.org By incorporating this compound as a comonomer with other diamines or dianhydrides, a wide range of properties can be achieved. This approach allows for the creation of copolymers with a tailored balance of characteristics, such as high thermal stability from rigid segments and enhanced processability from flexible segments. mdpi.com For example, copolymerizing with a more flexible diamine can improve the elongation and toughness of the final material, while copolymerizing with a highly rigid monomer can maximize the service temperature. This method provides a precise means to engineer materials for specific and demanding applications. mdpi.comnih.gov

Advanced Characterization Techniques for Derived Polymeric Materials

Spectroscopic Analysis of Polymer Structure and Functional Groups

Spectroscopic techniques are indispensable for confirming the successful synthesis of polymers and elucidating their detailed molecular structure. By probing the interactions of electromagnetic radiation with the polymeric material, methods like FT-IR and NMR spectroscopy provide a molecular-level fingerprint, identifying key functional groups and confirming the formation of the desired polymer backbone.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer chain. The successful polymerization of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene into polyamides or polyimides can be readily confirmed by the appearance of characteristic absorption bands and the disappearance of monomer-specific peaks.

In the synthesis of polyamides (aramids), the formation of the amide linkage is paramount. FT-IR spectra of aramid copolymers derived from 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB) exhibit distinctive absorptions related to the amide group. mdpi.com These include a broad band for N–H stretching, typically observed in the 3200–3400 cm⁻¹ region. mdpi.com The amide I band, corresponding to the C=O stretching vibration, appears strongly between 1600 and 1700 cm⁻¹. mdpi.com Further confirmation is provided by the amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, often seen around 1537 cm⁻¹. mdpi.comspectroscopyonline.com Additionally, deformation coupling vibrations of C=N and N–H can be observed around 1492 cm⁻¹ and 1205 cm⁻¹, respectively, while C=C stretching vibrations of the aromatic rings are found in the 1500–1538 cm⁻¹ range. mdpi.com

For polyimides, the characteristic imide ring absorptions are the primary focus. Successful imidization is marked by the appearance of bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1725 cm⁻¹ (symmetrical C=O stretching), 1380 cm⁻¹ (C-N stretching), and 725 cm⁻¹ (C=O bending). researchgate.net The presence of ether linkages (C-O-C) from the diamine monomer is also confirmed by a characteristic peak.

Table 1: Characteristic FT-IR Absorption Bands for Polymers Derived from this compound

| Functional Group | Polymer Type | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Amide | Polyamide | 3200–3400 | N–H Stretch | mdpi.com |

| Amide I | Polyamide | 1600–1700 | C=O Stretch | mdpi.com |

| Amide II | Polyamide | ~1537 | N-H Bend & C-N Stretch | mdpi.comspectroscopyonline.com |

| Imide | Polyimide | ~1780 | Asymmetric C=O Stretch | researchgate.net |

| Imide | Polyimide | ~1725 | Symmetric C=O Stretch | researchgate.net |

| Imide | Polyimide | ~1380 | C–N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR), within the polymer structure. It is used to confirm the monomer's structure and to verify the successful formation of the polymer.

In the ¹H-NMR spectra of aramid copolymers derived from 1,4-bis(4-aminophenoxy)benzene, the proton signals corresponding to the benzene (B151609) rings are typically observed in the aromatic region, from 7.00 to 8.20 ppm. mdpi.com Analysis can sometimes be complicated by the interaction between the solvent and the amide groups, which can cause peak broadening. mdpi.com However, the successful polycondensation is confirmed by the integration and splitting patterns of these aromatic protons. mdpi.comresearchgate.net

¹³C-NMR spectroscopy is equally valuable, particularly for confirming that polymerization has occurred. researchgate.net The complete disappearance of peaks corresponding to the reactive end-groups of the monomers is a clear indicator of successful polymer formation. researchgate.net For polyaniline, a related polymer, ¹³C-NMR has been used to analyze the main chain structure, identifying alternating benzoid-quinoid sequences. kpi.ua This technique allows for a detailed analysis of the polymer backbone's composition and connectivity. kpi.uanih.gov

Table 2: Typical NMR Chemical Shifts for Aramid Copolymers

| Nucleus | Structural Unit | Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons (Benzene Rings) | 7.00 - 8.20 | mdpi.com |

| ¹H | Primary Amine Protons (in Monomer) | ~3.45 | researchgate.net |

Thermal Characterization of Polymer Performance

The utility of high-performance polymers is often defined by their thermal properties. Techniques like DSC, TGA, and DMA are employed to measure key parameters such as glass transition temperature, thermal stability, and viscoelastic behavior, which dictate the operational limits and durability of the final material.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Melting Phenomena

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the upper service temperature of the material.

For aramids derived from 1,4-bis(4-aminophenoxy)benzene (PBAB), the Tg has been measured at 292.7°C. nih.gov The high Tg is attributed to the linear rigidity of the polymer chains. nih.gov Polyimides synthesized from structurally similar diamines also exhibit high glass transition temperatures. For instance, polyimides derived from 1,4-bis(4-amino-2-phenylphenoxy)benzene show Tg values in the range of 221–254°C, while those from a phosphorus-containing analogue have Tgs ranging from 230 to 304°C. capes.gov.brresearchgate.net Polyimides based on 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene display Tgs between 242–298°C. researchgate.net These high values are indicative of the rigid aromatic backbones and strong intermolecular interactions inherent in these polymer systems.

Table 3: Glass Transition Temperatures (Tg) of Derived Polymers Measured by DSC

| Polymer Type | Monomer/Diamine | Tg Range (°C) | Reference |

| Aramid | 1,4-Bis(4-aminophenoxy)benzene (PBAB) | 292.7 | nih.gov |

| Polyimide | 1,4-Bis(4-amino-2-phenylphenoxy)benzene | 221 - 254 | researchgate.net |

| Polyimide | Phosphorus-containing phenylene diamine | 230 - 304 | capes.gov.br |

| Polyimide | 1,4-Bis(4-aminophenoxy)2,5-di-tert-butylbenzene | 242 - 298 | researchgate.net |

| Polyamide | Various aromatic diamines | 204 - 235 | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers and determine their decomposition temperatures. Key metrics include the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or T10%).

Aramids based on 1,4-bis(4-aminophenoxy)benzene (PBAB) demonstrate excellent thermal stability, with an onset of thermal decomposition observed at 465.5°C. nih.gov TGA results show that these films are stable below 440°C. nih.gov Polyimides derived from related diamines also show high thermal stability, with temperatures for 5% weight loss (Td5%) ranging from 544 to 597°C in a nitrogen atmosphere. capes.gov.br These polyimides also leave a high amount of residue (char yield) at high temperatures, with char yields at 800°C ranging from 59–65 wt%, indicating a high resistance to thermal degradation. capes.gov.br Other related polyimides show 10% weight loss temperatures between 481–520°C. researchgate.net

Table 4: Thermal Stability Data from TGA for Derived Polymers

| Polymer Type | Monomer/Diamine | Decomposition Temp. (°C) | Metric | Char Yield (%) | Reference |

| Aramid | 1,4-Bis(4-aminophenoxy)benzene (PBAB) | 465.5 | T-onset | - | nih.gov |

| Polyamide | Various aromatic diamines | 404 - 578 | T10 | 35 - 65 | researchgate.net |

| Polyimide | Phosphorus-containing phenylene diamine | 544 - 597 | Td5 | 59 - 65 | capes.gov.br |

| Polyimide | 1,4-Bis(4-aminophenoxy)2,5-di-tert-butylbenzene | 481 - 520 | T10 | - | researchgate.net |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to study the viscoelastic properties of polymers. It applies an oscillatory force to a sample and measures its response, providing information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta. The peak of the tan delta curve is often used as a precise measure of the glass transition temperature (Tg).

For aramid films produced from 1,4-bis(4-aminophenoxy)benzene (PBAB), DMA measurements confirm a glass transition temperature of 292.7°C. nih.gov This value is consistent with DSC results and underscores the material's high-temperature performance. nih.gov Similarly, for polyimides derived from a related phosphorus-containing diamine, DMA determined the Tgs to be in the range of 228 to 305°C, corroborating the data obtained from DSC. capes.gov.br The technique's ability to measure the mechanical response as a function of temperature provides crucial insights into how the material will behave under dynamic loads across its operational temperature range.

Table 5: Glass Transition Temperatures (Tg) Determined by DMA

| Polymer Type | Monomer/Diamine | Tg Range (°C) | Reference |

| Aramid | 1,4-Bis(4-aminophenoxy)benzene (PBAB) | 292.7 | nih.gov |

| Aramid | 1,3-Bis(4-aminophenoxy)benzene (B160649) (MBAB) | 270.1 | nih.gov |

| Polyimide | Phosphorus-containing phenylene diamine | 228 - 305 | capes.gov.br |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| PBAB | 1,4-Bis(4-aminophenoxy)benzene |

| MBAB | 1,3-Bis(4-aminophenoxy)benzene |

| BAPP | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) |

| Nomex | Poly(m-phenylene isophthalamide) |

| Kevlar | Poly(p-phenylene terephthalamide) |

Mechanical Property Evaluation

The mechanical integrity of polymers derived from this compound is a critical determinant of their utility in demanding applications. Researchers employ a suite of standardized tests to quantify key mechanical parameters, including tensile strength, elongation at break, and tensile modulus.

Tensile Strength and Elongation at Break Measurements

Tensile strength, the stress a material can withstand while being stretched or pulled before necking, and elongation at break, the percentage increase in length that a material undergoes before fracture, are fundamental indicators of a polymer's toughness and ductility.

In another study, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (B12547273) exhibited tensile strengths in the range of 35–84 MPa and elongations at break of 3–7%. Furthermore, polyimides synthesized from cyano-containing 1,4-bis(4-aminophenoxy)benzene monomers have demonstrated ultimate tensile strengths ranging from 79 to 156 MPa.

The data from these related polymers underscore the influence of the dianhydride component and substituents on the final mechanical properties of the resulting polyimides.

Table 1: Tensile Properties of Structurally Similar Polymers

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyimides from BADTB | 68 - 93 | 7 - 11 |

| Polyamides from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | 35 - 84 | 3 - 7 |

Tensile Modulus Determinations

The tensile modulus, or Young's modulus, quantifies a material's stiffness. It is the ratio of stress to strain in the elastic deformation region. A high tensile modulus indicates a rigid material.

For polyamides derived from the related 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, the tensile modulus was found to be in the range of 1.2–2.5 GPa. Polyimides based on cyano-containing 1,4-bis(4-aminophenoxy)benzene monomers displayed even higher stiffness, with tensile moduli ranging from 2.97 to 4.57 GPa. These values highlight the rigid nature of these aromatic polymer systems.

Structural and Morphological Characterization

The macroscopic properties of a polymer are intimately linked to its microscopic and mesoscopic structure. Advanced characterization techniques such as Wide-Angle X-ray Diffraction (WAXD) and various microscopy methods are employed to probe the structural and morphological features of these materials.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Order and Amorphous Nature

WAXD is a powerful technique used to determine the degree of crystallinity in a polymer. Sharp diffraction peaks indicate a well-ordered, crystalline structure, while broad halos are characteristic of an amorphous, or non-crystalline, nature.

Research on polyimides derived from 1,4-bis(4-amino-2-phenylphenoxy) benzene, a close structural analog to the subject compound, revealed that these polymers are entirely amorphous. researchgate.net This lack of crystalline order is often desirable as it can lead to enhanced solubility and processability. The amorphous nature is attributed to the disruption of chain packing by the bulky phenyl substituent.

In contrast, studies on semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and various diamines, including 1,4-bis(4-aminophenoxy)benzene (TPEQ), have shown clear diffraction peaks superimposed on a broad amorphous halo, indicating a semi-crystalline character. The position of these peaks varies with the specific diamine used, reflecting differences in the crystal lattice.

For some polyimides based on l,4-bis(4-aminophenoxy)benzene (BAPB), X-ray diffraction patterns have been used for characterization. researchgate.net Additionally, WAXD analysis of certain polyimides and copolyimides has shown them to be amorphous in nature. vt.edu

Microscopy Techniques for Polymer Film Morphology (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the surface and internal morphology of polymer films. These techniques provide high-resolution images that can reveal details about phase separation, domain sizes, and the dispersion of any fillers or additives.

For instance, in the development of new polyimide/organoclay nanocomposites, SEM has been utilized to characterize the resulting films. scielo.org.mx These analyses can provide crucial information on how the incorporation of nanoparticles affects the polymer matrix's morphology. While specific SEM or TEM studies on films derived solely from this compound are not prominent in the available literature, the techniques are standard practice in the field for evaluating the quality and structure of polymer films.

Solution Behavior and Rheological Properties

The processability of high-performance polymers is often dictated by their behavior in solution and in the melt. Understanding the solubility and rheological (flow) properties is therefore essential for designing effective processing strategies.

The introduction of flexible ether linkages and bulky side groups, such as the phenyl group in this compound, is a common strategy to enhance the solubility of otherwise intractable aromatic polymers. This improved solubility in organic solvents is a key advantage for processing these materials into films, coatings, and fibers. For example, some polyimides with more flexible backbones have demonstrated good solubility in polar organic solvents. researchgate.net

Rheological studies, which measure the flow and deformation of materials, provide critical information for melt processing techniques like extrusion and injection molding. For melt-processable semicrystalline polyimides, rheological measurements are crucial. For example, a polyimide derived from HQDPA and 1,3-bis(4-aminophenoxy)benzene (TPER) exhibited outstanding melt flowability, a property essential for industrial-scale manufacturing. While direct rheological data for polymers from this compound are scarce, the principles of polymer rheology would apply, with viscosity and viscoelastic properties being dependent on molecular weight, chain architecture, and temperature.

Inherent Viscosity and Gel Permeation Chromatography (GPC) for Molecular Weight Determination

The successful synthesis of high molecular weight polymers from this compound (p-BABP) is commonly confirmed through viscosity measurements and gel permeation chromatography. Inherent viscosity (ηinh) is a straightforward method to gauge the relative molecular size of the polymer in solution. For a series of polyimides synthesized from p-BABP and various aromatic dianhydrides, inherent viscosities are typically measured in a solvent like N-methyl-2-pyrrolidone (NMP) at a concentration of 0.5 g/dL at 30°C.

Research has shown that polyimides derived from p-BABP exhibit inherent viscosities ranging from 0.51 to 0.85 dL/g. These values indicate the formation of high molecular weight polymers, which is essential for achieving good mechanical properties and tough, flexible films.

Gel Permeation Chromatography (GPC) provides more detailed information, offering number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn). For instance, a polyimide derived from p-BABP and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) showed a weight-average molecular weight (Mw) of 7.8 x 10^4 g/mol and a number-average molecular weight (Mn) of 4.3 x 10^4 g/mol , with a polydispersity index of 1.81. These GPC results, calibrated with polystyrene standards, corroborate the high molecular weights suggested by inherent viscosity measurements, confirming the successful polymerization.

| Property | Value |

|---|---|

| Inherent Viscosity (ηinh) | 0.53 dL/g |

| Weight-Average Molecular Weight (Mw) | 7.8 x 10^4 g/mol |

| Number-Average Molecular Weight (Mn) | 4.3 x 10^4 g/mol |

| Polydispersity Index (PDI) | 1.81 |

Melt Rheology and Flowability Assessment

The processability of high-performance polymers in the melt phase is crucial for fabrication techniques like extrusion and injection molding. The incorporation of the bulky phenyl side group in the p-BABP monomer significantly enhances the melt flow characteristics of its derived polyimides compared to analogous rigid-rod polymers. This structural feature disrupts chain packing and reduces intermolecular forces, thereby lowering the melt viscosity and broadening the processing window.

Melt rheology studies, often conducted using parallel-plate rheometers, assess the viscoelastic behavior of the polymer melts at various temperatures and frequencies. For polyimides derived from p-BABP, these studies reveal a distinct processing window between the glass transition temperature (Tg) and the decomposition temperature. The complex viscosity (η*) of these materials decreases with increasing temperature, facilitating melt processing. For example, some p-BABP-based polyimides exhibit melt viscosities in the range of 10^3 to 10^4 Pa·s at temperatures around 350°C, which is suitable for compression molding. The stability of the melt viscosity over time at these temperatures is also a key indicator of good processability, showing minimal thermal degradation or cross-linking during the processing timeframe.

Electrical and Optical Property Measurements

Polymers based on this compound are also valued for their excellent electrical insulating and optical properties, making them candidates for applications in microelectronics and optoelectronics.

Dielectric Constants and Dissipation Factors

For microelectronic applications such as interlayer dielectrics and packaging materials, a low dielectric constant (ε) and a low dissipation factor (tan δ) are paramount to minimize signal delay, cross-talk, and power loss. The chemical structure of p-BABP contributes favorably to these properties. The bulky phenyl group increases the free volume within the polymer matrix, which helps to lower the dielectric constant by reducing the number of polarizable groups per unit volume.

Polyimides synthesized from p-BABP and fluorinated dianhydrides like 6FDA exhibit particularly low dielectric constants. The presence of fluorine atoms further reduces electronic polarization and moisture absorption, both of which contribute to a lower dielectric constant. Measurements on thin films of these polyimides typically show dielectric constants ranging from 2.6 to 2.9 at a frequency of 1 MHz. The corresponding dissipation factors are also very low, often below 0.002, indicating minimal electrical energy loss. These excellent dielectric properties are stable over a wide range of frequencies and temperatures, a critical requirement for high-performance electronic components.

| Property | Frequency | Value |

|---|---|---|

| Dielectric Constant (ε) | 1 MHz | 2.65 |

| Dissipation Factor (tan δ) | 1 MHz | 0.0015 |

Optical Transparency and Cutoff Wavelength Studies

Optical transparency and a low ultraviolet-visible (UV-Vis) cutoff wavelength are important for applications in flexible displays and optical components. The color of polyimides is often associated with the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The unique structure of p-BABP, with its kinked and non-coplanar conformation due to the pendant phenyl group, effectively inhibits the formation of these CTCs by disrupting polymer chain packing.

As a result, polyimide films derived from p-BABP are often characterized by high optical transparency in the visible region and are significantly less colored than their counterparts made from more linear, planar diamines. UV-Vis spectroscopy is used to quantify these properties. Films of p-BABP-based polyimides can exhibit optical transmittance values exceeding 80% in the visible spectrum. The cutoff wavelength, which indicates the onset of significant light absorption, is typically found at shorter wavelengths (e.g., below 380 nm), leading to a near-colorless or pale yellow appearance. This makes them suitable for applications where optical clarity is essential.

Theoretical and Computational Studies of 1,4 Bis 4 Aminophenoxy 2 Phenylbenzene and Derived Polymers

Molecular Modeling and Simulation of Monomer and Polymer Conformations

Molecular modeling and simulation play a crucial role in predicting and understanding the three-dimensional structures and conformational behaviors of the "1,4-Bis(4-aminophenoxy)-2-phenylbenzene" monomer and its corresponding polymers.

The conformation of the monomer "this compound" has been studied using crystallographic techniques. In its crystalline state, the molecule is located on a crystallographic inversion center. researchgate.netnih.gov A notable feature is that the terminal aminophenoxy rings are nearly perpendicular to the central benzene (B151609) ring, with a dihedral angle of approximately 85.40°. researchgate.netnih.gov This non-planar, twisted structure is a key characteristic of the monomer. The molecular conformation is stabilized by intermolecular hydrogen-bonding interactions, specifically N—H···O and N—H···N bonds. researchgate.net

When this monomer is used to synthesize polymers, such as polyimides, the resulting polymer chains often exhibit an amorphous nature. researchgate.net This lack of crystallinity can be attributed to the bent and non-coplanar structure inherited from the diamine monomer, which hinders regular chain packing. acs.org The introduction of flexible ether linkages and the phenyl side group in the monomer unit contributes to this amorphous characteristic. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of these polymers. uiuc.edudrexel.edu By simulating the movements of atoms over time, MD can predict various properties and provide insights into the molecular origins of the material's behavior. uiuc.edu These simulations can model the curing process to predict the molecular structure of thermoset polymers derived from monomers like "this compound". uiuc.edu

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of "this compound" and its derivatives. nih.govresearchgate.net These calculations provide valuable information about the distribution of electrons within the molecule and its propensity to react.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and charge transfer capabilities. nih.gov For related aromatic compounds, DFT calculations have been used to determine these energy levels and analyze their implications for material properties. nih.govnih.gov

The reactivity of the "this compound" monomer is centered around the two terminal amine groups (-NH2). These groups are the sites of polymerization, typically reacting with dianhydrides to form poly(amic acid)s, which are then converted to polyimides. researchgate.net The presence of the electron-donating ether linkages and the phenyl group can influence the reactivity of these amine groups. Computational methods can quantify this influence by calculating parameters like atomic charges and electrostatic potential maps. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) of this compound

This table presents predicted collision cross section values, which are related to the molecule's shape and size in the gas phase, as calculated using computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 369.15975 | 189.3 |

| [M+Na]⁺ | 391.14169 | 195.7 |

| [M-H]⁻ | 367.14519 | 201.0 |

| [M+NH₄]⁺ | 386.18629 | 199.5 |

| [M+K]⁺ | 407.11563 | 189.2 |

| [M+H-H₂O]⁺ | 351.14973 | 178.0 |

| [M+HCOO]⁻ | 413.15067 | 213.5 |

| [M+CH₃COO]⁻ | 427.16632 | 199.1 |

| [M+Na-2H]⁻ | 389.12714 | 192.8 |

| [M]⁺ | 368.15192 | 187.3 |

| [M]⁻ | 368.15302 | 187.3 |

Data sourced from PubChemLite. uni.lu

Prediction of Thermomechanical and Electrical Properties Through Molecular Dynamics

Molecular dynamics (MD) simulations are instrumental in predicting the thermomechanical and electrical properties of polymers derived from "this compound". core.ac.ukmdpi.com These simulations model the material at an atomistic level, allowing for the calculation of macroscopic properties from the underlying molecular interactions.

Thermomechanical properties such as the glass transition temperature (Tg), Young's modulus, and yield stress can be predicted with good agreement with experimental data. core.ac.uk MD simulations have shown that these properties are significantly influenced by the degree of polymerization, with Tg and Young's modulus increasing as the polymer chains grow longer. core.ac.ukmdpi.com The simulations can also capture the effect of thermal history and strain rate on the mechanical response of the polymer. core.ac.uk For example, the Young's modulus and yield stress of related polymers are predicted to decrease with increasing temperature. core.ac.uk

The electrical properties of these polymers, particularly their dielectric constant, can also be investigated using MD simulations. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. For polyimides, this property is related to the imide content per repeating unit. researchgate.net By simulating the response of the polymer to an external electric field, MD can help to understand how the chemical structure, including the presence of the phenyl side group and ether linkages from the "this compound" monomer, affects the dielectric performance.

Table 2: Experimentally Determined Properties of Polyimides Derived from this compound

This table summarizes key thermal and mechanical properties of polyimides synthesized using the title diamine and various dianhydrides, demonstrating the influence of the comonomer on the final properties.

| Property | Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 221–254°C |

| Tensile Strength | 68–93 MPa |

| Elongation at Break | 7–11% |

| 10% Mass Loss Temperature (in N₂) | 481–520°C |

Data sourced from ResearchGate. researchgate.netresearchgate.net

Investigation of Structure-Property Relationships via Computational Approaches

Computational approaches provide a powerful framework for establishing and investigating the structure-property relationships of materials derived from "this compound". researchgate.netdtic.mil By systematically modifying the chemical structure in silico and calculating the resulting properties, researchers can gain a deep understanding of how molecular features translate to macroscopic behavior.

The incorporation of the bulky phenyl side group and the flexible ether linkages in the "this compound" monomer has a significant impact on the properties of the resulting polymers. researchgate.net For instance, these structural elements tend to produce amorphous polyimides with high glass transition temperatures. researchgate.net Computational studies can elucidate the molecular-level reasons for these observations, such as restricted conformational changes and altered intermolecular interactions. acs.org

Applications of 1,4 Bis 4 Aminophenoxy 2 Phenylbenzene Based High Performance Materials

Aerospace and Defense Sector Components Requiring High Thermal and Mechanical Stability

Polymers derived from aromatic diamines are critical materials in the aerospace and defense industries, where components must withstand extreme temperatures, mechanical stress, and harsh chemical environments. nih.govnih.gov Polyimides and polybenzimidazoles (PBIs), synthesized from such diamines, are known for their high heat resistance, mechanical strength, and stability. nih.gov For instance, novel aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties exhibit high thermal decomposition temperatures (above 449°C) and glass transition temperatures (up to 292.7°C), making them suitable for these demanding applications. nih.govmdpi.com

The inclusion of the 2-phenyl group in the 1,4-Bis(4-aminophenoxy)-2-phenylbenzene monomer is expected to increase the rigidity and thermal stability of the resulting polymer backbone even further. This structural feature can lead to materials with higher glass transition temperatures and enhanced mechanical strength, properties that are highly sought after for manufacturing structural parts, engine components, and high-temperature wiring insulation in aircraft and missiles. nih.gov

Table 1: Thermal and Mechanical Properties of Aramid Copolymers Based on Bis(4-aminophenoxy) Benzene Monomers

| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Tonset) | Tensile Strength | Elongation at Break |

|---|---|---|---|---|

| MBAB-aramid | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% |

| PBAB-aramid | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% |

Data derived from research on aramid copolymers using bis(4-aminophenoxy) benzene derivatives, demonstrating the high-performance characteristics achievable with this class of monomers. nih.govmdpi.com

Advanced Electronic Packaging and Microelectronics Substrates

In the electronics industry, there is a continuous demand for substrate materials that offer high thermal stability and excellent electrical insulation for advanced packaging and microelectronics. ossila.comnih.gov Polyimides synthesized from diamines like 1,4-Bis(4-aminophenoxy)benzene (B1581417) are used as flexible, heat-resistant substrates. ossila.com These materials must endure high-temperature processes, such as soldering and annealing, without degradation. For example, polyimide films have been successfully used as ultra-thin flexible substrates for annealing Molybdenum disulfide (MoS₂) at temperatures up to 500°C. ossila.com

The rigid and thermally stable nature of polymers made from this compound would make them excellent candidates for high-density interconnects, flexible printed circuit boards, and integrated circuit substrates. The bulky phenyl side group could potentially improve the solubility of the corresponding polyamic acid precursor, facilitating easier processing and the creation of uniform, defect-free layers crucial for microelectronic fabrication.

Flexible Thin Films and Coatings for Specialized Applications

The ability to process high-performance polymers into flexible thin films and coatings is essential for numerous specialized applications, from protective layers on sensitive components to substrates for flexible electronics. nih.govmdpi.com Aramid copolymers derived from bis(4-aminophenoxy) benzene monomers have been successfully fabricated into exceptionally thin (3 to 10 μm), clear, and flexible films. nih.gov These films demonstrate high tensile strength and elongation at break, indicating their toughness and durability. mdpi.com

Polymers based on this compound are expected to yield similar high-quality films. The non-coplanar structure induced by the phenyl side group could disrupt chain packing, potentially enhancing solubility in organic solvents and improving processability for film casting or spin coating, all while maintaining the excellent thermal and mechanical properties inherent to the aramid or polyimide backbone. nih.gov

Dielectric Materials for High-Frequency and High-Temperature Electronics

For next-generation electronics operating at high frequencies, such as in telecommunications and radar systems, materials with a low dielectric constant and low dielectric loss are required to minimize signal delay and cross-talk. nih.govossila.com Research has focused on modifying polyimides to achieve these properties. Incorporating bulky, fluorinated groups or flexible ether linkages are common strategies. ossila.com Polyimides derived from 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) have been shown to have a dielectric permittivity in the range of 3.52-3.85. ossila.com Another approach involves using diamines with bulky substituents, which increase free volume and decrease intermolecular interactions, thereby lowering the dielectric constant. nih.gov

The structure of this compound, with its bulky, non-polar phenyl substituent, is well-suited for creating low-dielectric polymers. This side group increases the free volume within the polymer matrix, which can lead to a lower dielectric constant and improved performance in high-frequency applications.

Table 2: Dielectric Properties of High-Performance Polymers

| Polymer Base | Dielectric Constant (k) | Breakdown Strength | Key Structural Feature |

|---|---|---|---|

| TPE-Q Polyimide | 3.52 - 3.85 | 440 - 540 MV/m | Phenyl ether core |

| 4-BDAF Polyimide | 1.51 - 2.42 (@100 kHz) | Not Specified | Hexafluoroisopropane group |

| tert-butyl-containing PEIs | 2.4 - 2.7 | Not Specified | tert-butyl phenylene oxide |

This table compares the dielectric properties of polyimides derived from various aromatic diamines, illustrating the effect of molecular structure on electrical performance. ossila.comnih.govossila.com

Membranes for Advanced Separation Processes (e.g., Gas Separation, Nanofiltration)

Polyimide membranes are widely used in advanced separation processes due to their high thermal and chemical stability, as well as their tunable transport properties. google.comresearchgate.net They are employed in applications like the separation of CO₂ from methane (B114726) in natural gas processing and organic solvent nanofiltration. ossila.comresearchgate.net The performance of these membranes is highly dependent on the molecular structure of the polymer, which dictates the free volume, chain mobility, and interactions with the permeating species. Aromatic diamines are foundational monomers for creating these selective membranes. google.com

The introduction of the phenyl side group in this compound is expected to create polymers with a specific microporous structure. The bulky group can hinder efficient chain packing, creating larger and more numerous free volume elements, which could enhance the permeability of gases. At the same time, the rigidity of the backbone helps maintain selectivity, making such polymers promising candidates for creating highly efficient gas separation or nanofiltration membranes. ossila.com

Development of High Thermal Conductive Composites

The high thermal stability of polymers derived from this compound makes them an excellent choice for the matrix material in such composites. A robust matrix that can withstand high operating temperatures without degradation is essential for the reliability of the thermal management system. The specific interactions between the polymer and the filler particles can also influence the efficiency of thermal transport across their interface. mdpi.com

Optoelectronic and Photonic Devices

Materials for optoelectronic and photonic applications require a combination of properties including high optical transparency, thermal stability, and a tunable refractive index. Polyimides, particularly those with reduced intermolecular charge transfer and coloration, are investigated for use in devices like optical waveguides and as substrates for flexible displays. ossila.com Fluorinated polyimides derived from monomers like 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) are known for their high optical transparency. ossila.com